molecular formula C9H19NO B13249227 2-(5-Ethylpiperidin-2-yl)ethan-1-ol

2-(5-Ethylpiperidin-2-yl)ethan-1-ol

Cat. No.: B13249227
M. Wt: 157.25 g/mol
InChI Key: FFKWABNZKXHRSI-UHFFFAOYSA-N
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Description

2-(5-Ethylpiperidin-2-yl)ethan-1-ol is an organic compound with the molecular formula C10H21NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Ethylpiperidin-2-yl)ethan-1-ol typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 5-ethylpiperidine with ethylene oxide under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the alkylation process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieve efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various ethers and esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary amines.

    Substitution: Ethers and esters.

Scientific Research Applications

2-(5-Ethylpiperidin-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Ethylpiperidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 2-(5-Ethyl-2-methylpiperidin-1-yl)ethan-1-ol
  • 2-(5-Ethylpyridin-2-yl)ethan-1-ol

Comparison: 2-(5-Ethylpiperidin-2-yl)ethan-1-ol is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-(5-ethylpiperidin-2-yl)ethanol

InChI

InChI=1S/C9H19NO/c1-2-8-3-4-9(5-6-11)10-7-8/h8-11H,2-7H2,1H3

InChI Key

FFKWABNZKXHRSI-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(NC1)CCO

Origin of Product

United States

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